N-Methyl Substitution Abolishes PKM2 Binding Affinity: A Steric-Clash-Driven Activity Cliff vs. the Unsubstituted Parent
In a molecular docking study against the PKM2 crystal structure (PDB 4G1N), the addition of a methyl group to the sulfonamide nitrogen of compound 1 (an 8-quinolinesulfonamide) introduces a steric clash with the backbone oxygen of Leu353. This steric hindrance results in a complete loss of detectable binding activity for the N-methyl analogue, whereas the unsubstituted parent compound 1 (NZT) establishes productive hydrogen-bond interactions with Tyr390 and Lys311 [1]. This represents a binary 'activity cliff' driven solely by the N-methyl substituent.
| Evidence Dimension | PKM2 binding affinity (molecular docking score and functional activity) |
|---|---|
| Target Compound Data | N-methyl analogue of compound 1: no detectable activity due to steric clash with Leu353 oxygen [1] |
| Comparator Or Baseline | Compound 1 (NZT, unsubstituted quinoline-8-sulfonamide derivative): ΔG = −10.72 kcal/mol (4G1N); hydrogen bonds with Tyr390 and Lys311 [1] |
| Quantified Difference | Activity ablated (binding abolished vs. ΔG ≈ −10.72 kcal/mol for comparator) |
| Conditions | In silico molecular docking using GOLD software against PKM2 crystal structures PDB 4G1N; validated by in vitro WST-1 cytotoxicity assay (A549, C32, COLO829, MDA-MB-231, U87-MG cell lines, 72 h exposure) |
Why This Matters
For programs targeting PKM2, selecting N-methylquinoline-8-sulfonamide as a negative-control building block or as a scaffold that intentionally avoids PKM2 engagement can be a deliberate design choice; indiscriminate substitution with active N-aryl analogues would yield false-positive biological readouts.
- [1] Marciniec K, Beberok A, Rzepka Z, Rok J, Boryczka S, Wrześniok D. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. 2023;28(6):2509. doi:10.3390/molecules28062509. (Specifically: Section 2.2, Table 1, and discussion of methyl analogue inactivity due to steric clash with Leu353.) View Source
